![molecular formula C19H39O4PS2 B14282469 11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid CAS No. 123335-29-5](/img/structure/B14282469.png)
11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid is an organophosphorus compound that features a phosphorothioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid typically involves the following steps:
Formation of the Phosphorothioate Group: The initial step involves the reaction of phosphorus trichloride with 2-methylpropanol to form bis(2-methylpropoxy)phosphorothioic chloride.
Thioether Formation: The bis(2-methylpropoxy)phosphorothioic chloride is then reacted with 11-mercaptoundecanoic acid under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phosphorothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The phosphorothioate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate esters.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphatase activity.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of 11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid involves its interaction with molecular targets such as enzymes. The phosphorothioate group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction is particularly relevant in the inhibition of phosphatases, where the compound mimics the natural substrate and forms a stable complex with the enzyme.
Comparison with Similar Compounds
Similar Compounds
11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}decanoic acid: Similar structure but with a shorter carbon chain.
11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}dodecanoic acid: Similar structure but with a longer carbon chain.
11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}octanoic acid: Similar structure but with a significantly shorter carbon chain.
Uniqueness
11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid is unique due to its specific carbon chain length, which affects its solubility, reactivity, and interaction with biological targets. The presence of the phosphorothioate group also imparts unique chemical properties, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
123335-29-5 |
|---|---|
Molecular Formula |
C19H39O4PS2 |
Molecular Weight |
426.6 g/mol |
IUPAC Name |
11-[bis(2-methylpropoxy)phosphinothioylsulfanyl]undecanoic acid |
InChI |
InChI=1S/C19H39O4PS2/c1-17(2)15-22-24(25,23-16-18(3)4)26-14-12-10-8-6-5-7-9-11-13-19(20)21/h17-18H,5-16H2,1-4H3,(H,20,21) |
InChI Key |
ROHQVVNVGDOTBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COP(=S)(OCC(C)C)SCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


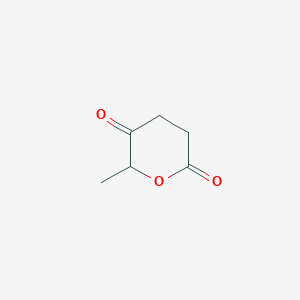
![4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride](/img/structure/B14282405.png)
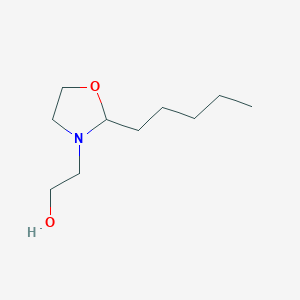
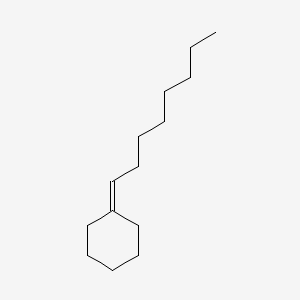
![2,2'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14282415.png)
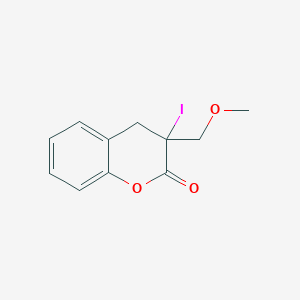
![Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate](/img/structure/B14282427.png)
phosphanium perchlorate](/img/structure/B14282431.png)
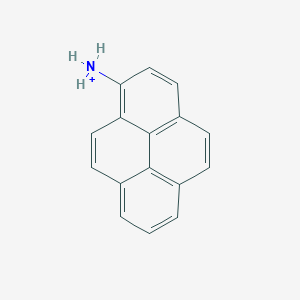
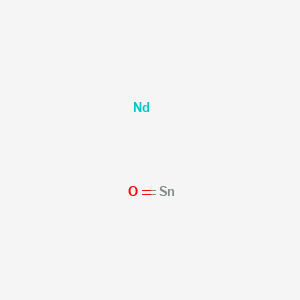
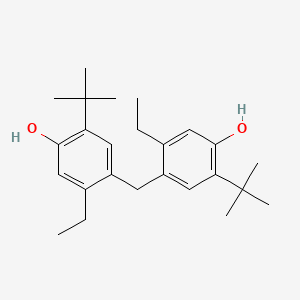
![4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide](/img/structure/B14282451.png)
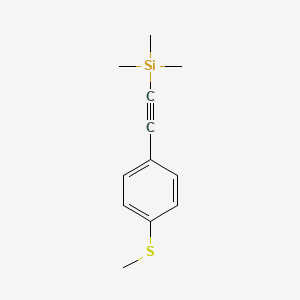
![4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14282456.png)
